L-Isoserine

Catalog No.
S1768072
CAS No.
632-13-3
M.F
C4H6ClNO3
M. Wt
105,1 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Isoserine

CAS Number

632-13-3

Product Name

L-Isoserine

IUPAC Name

(2S)-3-amino-2-hydroxypropanoic acid

Molecular Formula

C4H6ClNO3

Molecular Weight

105,1 g/mole

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1

InChI Key

DLDTUYIGYMNERN-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)O)N

Solubility

0.15 M

Synonyms

N-Chloroacetylglycine;n-(chloroacetyl)glycine;6319-96-6;2-[(2-chloroacetyl)amino]aceticacid;(2-chloroacetamido)aceticacid;Chloroac-Gly-OH;Chloroacetylglycine;NSC32036;ACMC-209nds;AC1Q3TMV;AC1L5Q5B;C0878_SIGMA;SCHEMBL1965772;CTK7J5243;2-(2-chloroacetamido)aceticacid;DLDTUYIGYMNERN-UHFFFAOYSA-N;MolPort-000-474-978;BB_SC-1509;2-(2-chloroacetylamino)aceticacid;ZINC1236711;ANW-34574;AR-1J9904;BBL027867;KM0714;NSC-32036

Canonical SMILES

C(C(=O)O)NC(=O)CCl

Isomeric SMILES

C([C@@H](C(=O)O)O)N

Studies on Protein Folding and Stability

(S)-Isoserine has been used in research to understand protein folding and stability due to its unique structural properties. Compared to its counterpart, L-serine, the hydroxyl group in (S)-isoserine forms an intramolecular hydrogen bond with the backbone carbonyl group, affecting protein conformation and stability. Studies have shown that incorporating (S)-isoserine into peptides can influence their folding pathways and thermal stability, offering insights into protein engineering and design [1].

Source

[1] Moroder, L., & Muñoz, E. (2000). Conformational properties and biological activities of the non-proteinogenic amino acid L-isoserine. Biopolymers, 55(3), 267-284.

Investigation of Enzyme Function and Inhibition

(S)-Isoserine has been employed in research to investigate enzyme function and inhibition. Its structural similarity to other amino acids allows for the creation of substrate analogs that can bind to and inhibit specific enzymes. This approach helps researchers understand the mechanisms of enzyme action and develop new drugs that target specific enzymes involved in various diseases [2].

Source

[2] Táncsik, A., & Fülöp, V. (2012). Non-proteinogenic amino acids in enzyme inhibition. Current Pharmaceutical Design, 18(34), 5449-5460.

Exploration of Antibacterial and Antifungal Properties

(S)-Isoserine has shown potential antibacterial and antifungal properties in various studies. It is believed to exert its effects by interfering with bacterial cell wall synthesis or disrupting fungal membrane integrity. Research is ongoing to explore the potential of (S)-isoserine as a novel antimicrobial agent, particularly against antibiotic-resistant bacteria and fungi [3, 4].

Source

[3] Jiang, Y., Yang, Y., Zhang, H., Chen, J., & Guo, Z. (2010). Synthesis and antibacterial activity of novel N-substituted 2-hydroxy-3-aminopropanoic acid derivatives. European Journal of Medicinal Chemistry, 45(1), 74-78.

L-Isoserine is a non-proteinogenic α-hydroxy-β-amino acid and isomer of serine. Unlike standard amino acids that are incorporated into proteins during translation, L-Isoserine is not part of the genetic code and is typically synthesized in laboratory settings. The first successful synthesis of L-Isoserine was reported by Miyazawa et al. in 1976, marking a significant milestone in the study of amino acid derivatives . Its chemical structure includes a hydroxyl group attached to the alpha carbon, making it distinctive from its more common counterpart, serine.

As (S)-isoserine is not found in biological systems, a specific mechanism of action is not applicable. However, research is ongoing to explore its potential interactions with other molecules and its role in protein folding studies [].

, particularly those involving its functional groups. A notable reaction is the diastereoselective alkylation, where L-Isoserine derivatives undergo alkylation at the alpha position, leading to chiral β-amino acids. This process can result in different stereoisomers depending on the reaction conditions and the nature of the alkylating agent used .

Additionally, L-Isoserine can be transformed into bicyclic N,O-acetals through reactions with specific reagents like 2,2,3,3-tetramethoxybutane under acidic conditions. These reactions highlight the compound's versatility and potential for generating complex molecular architectures .

L-Isoserine exhibits several biological activities that contribute to its interest in medicinal chemistry. Research indicates that L-Isoserine derivatives can inhibit aminopeptidase N (APN), an enzyme implicated in various physiological processes including immune response and cancer progression . Furthermore, these derivatives have been shown to influence hormone secretion and improve mental performance during stress-related tasks, suggesting potential applications in enhancing physical and cognitive functions .

The synthesis of L-Isoserine can be achieved through several methods:

  • Chemical Synthesis: The original synthesis method involves converting serine or its derivatives using specific reagents to introduce the hydroxyl group at the beta position.
  • Multicomponent Reactions: Techniques such as the Passerini reaction and Ugi reaction allow for the formation of L-Isoserine from simpler starting materials through a one-pot synthesis approach .
  • Stereoselective Alkylation: Recent advancements have focused on stereoselective alkylation methods that yield enantiopure L-Isoserine derivatives, enhancing their utility in pharmaceutical applications .

L-Isoserine has several applications across various fields:

  • Medicinal Chemistry: Due to its ability to inhibit specific enzymes like aminopeptidase N, L-Isoserine derivatives are being explored as potential therapeutic agents for cancer and metabolic disorders.
  • Nutraceuticals: It may also play a role in dietary supplements aimed at improving mental performance and physical endurance.
  • Biotechnology: L-Isoserine is utilized in research settings for studying protein modifications and enzyme interactions due to its unique structural properties.

Studies investigating the interactions of L-Isoserine with biological molecules have revealed insights into its mechanism of action. For instance, research has demonstrated that L-Isoserine derivatives can bind effectively to aminopeptidase N, leading to inhibition of its enzymatic activity. This interaction is crucial for understanding how these compounds can be developed into drugs targeting specific pathways involved in disease processes .

L-Isoserine shares structural similarities with several other amino acids and derivatives. Here’s a comparison highlighting its uniqueness:

CompoundTypeKey Features
SerineProteinogenic amino acidStandard component of proteins; involved in metabolism
ThreonineProteinogenic amino acidHas an additional hydroxyl group; essential for protein synthesis
D-SerineEnantiomer of serinePlays a role in neurotransmission; involved in NMDA receptor modulation
L-AlanineProteinogenic amino acidSimple structure; involved in energy metabolism
L-CysteineProteinogenic amino acidContains a thiol group; important for protein structure via disulfide bonds

L-Isoserine's unique feature lies in its non-proteinogenic status and specific biological activities that differentiate it from these similar compounds. Its ability to form chiral derivatives through selective reactions further enhances its significance in synthetic chemistry and drug development.

XLogP3

-4

Melting Point

235.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6319-96-6

Dates

Modify: 2023-08-15

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